4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a complex structure that includes a triazole ring, a pyrazole moiety, and a thiol functional group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities. The specific molecular formula is with a molecular weight of approximately 249.34 g/mol. Its IUPAC name is 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, indicating its structural components and functional groups.
The synthesis of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
Industrial production may utilize optimized conditions including specific catalysts and controlled temperature to enhance yields and minimize by-products.
The molecular structure of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 249.34 g/mol |
IUPAC Name | 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol |
InChI | InChI=1S/C11H15N5S/c1-7... |
InChI Key | HWOUXDIAEXABCW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1)C(C)C2=NNC(=S)N2C3CC3 |
This structure showcases the unique arrangement of atoms that contributes to its chemical properties and reactivity.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives.
The mechanism of action for 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol primarily involves its interaction with biological targets such as enzymes and receptors:
The physical properties of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol include:
Chemical properties include:
These properties are crucial for determining the compound's usability in various applications .
The compound has diverse applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: